molecular formula C6H7NO2S B6610701 3-ethoxy-1,2-thiazole-5-carbaldehyde CAS No. 2866307-18-6

3-ethoxy-1,2-thiazole-5-carbaldehyde

Cat. No.: B6610701
CAS No.: 2866307-18-6
M. Wt: 157.19 g/mol
InChI Key: DDJRDDRUKPTVLN-UHFFFAOYSA-N
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Description

3-ethoxy-1,2-thiazole-5-carbaldehyde: is a heterocyclic compound that contains a thiazole ring substituted with an ethoxy group at the 3-position and an aldehyde group at the 5-position

Safety and Hazards

The compound is classified as an irritant . The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Future Directions

The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in a paper . This suggests potential future directions for the development of new compounds based on “3-ethoxy-1,2-thiazole-5-carbaldehyde”. Furthermore, the compound’s potential antimicrobial activity suggests possible applications in the development of new antimicrobial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the ethoxy and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the ethoxy and aldehyde groups.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-ethoxy-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 3-ethoxy-1,2-thiazole-5-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: The compound’s unique structure makes it a valuable candidate for drug discovery and development. It is investigated for its potential to interact with specific biological targets and pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-ethoxy-1,3-thiazole-5-carbaldehyde
  • 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde
  • 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

Comparison: 3-ethoxy-1,2-thiazole-5-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the ethoxy group at the 3-position and the aldehyde group at the 5-position can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

3-ethoxy-1,2-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6-3-5(4-8)10-7-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJRDDRUKPTVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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